4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl
Brand Name: Vulcanchem
CAS No.: 1700655-64-6
VCID: VC6835631
InChI: InChI=1S/C13H14N2O2S.ClH/c16-13(17)12-8-9-10(2-1-3-11(9)18-12)15-6-4-14-5-7-15;/h1-3,8,14H,4-7H2,(H,16,17);1H
SMILES: C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C(=O)O.Cl
Molecular Formula: C13H15ClN2O2S
Molecular Weight: 298.79

4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl

CAS No.: 1700655-64-6

Cat. No.: VC6835631

Molecular Formula: C13H15ClN2O2S

Molecular Weight: 298.79

* For research use only. Not for human or veterinary use.

4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl - 1700655-64-6

Specification

CAS No. 1700655-64-6
Molecular Formula C13H15ClN2O2S
Molecular Weight 298.79
IUPAC Name 4-piperazin-1-yl-1-benzothiophene-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C13H14N2O2S.ClH/c16-13(17)12-8-9-10(2-1-3-11(9)18-12)15-6-4-14-5-7-15;/h1-3,8,14H,4-7H2,(H,16,17);1H
Standard InChI Key ZZAIYAXTRXKSDE-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C(=O)O.Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s molecular formula is C₁₃H₁₅ClN₂O₂S, with a molecular weight of 298.79 g/mol . Its structure features:

  • A benzo[b]thiophene heterocycle (a fused benzene and thiophene ring system).

  • A piperazin-1-yl group attached at the 4-position of the benzothiophene.

  • A carboxylic acid moiety at the 2-position, neutralized as a hydrochloride salt.

The hydrochloride salt form improves crystallinity and solubility in polar solvents, critical for purification and handling in industrial processes .

Physicochemical Data

PropertyValueSource
CAS Number1700655-64-6
Molecular Weight298.79 g/mol
Purity≥95%
Storage ConditionsRoom temperature
SolubilityNot explicitly reported

The absence of solubility data in available literature suggests further experimental characterization is needed for process optimization .

Synthetic Pathways and Process Optimization

Role in Brexpiprazole Synthesis

4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride serves as a precursor in the multi-step synthesis of Brexpiprazole (USAN), a serotonin-dopamine activity modulator used to treat schizophrenia and major depressive disorder . The compound’s piperazine and benzothiophene moieties are integral to constructing Brexpiprazole’s pharmacophore, which requires precise stereochemical and functional group arrangements .

Key Synthetic Steps

The patent US20190359606A1 outlines methodologies for related intermediates, providing indirect insights into this compound’s synthesis :

  • Oxidation of Dihydroquinolinone: A 7-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediate is oxidized to introduce the quinoline ring, a step potentially involving catalysts like MnO₂ or RuCl₃ .

  • Piperazine Coupling: The piperazine group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, requiring inert solvents (e.g., toluene) and bases (e.g., K₂CO₃) .

  • Carboxylic Acid Functionalization: The 2-carboxylic acid group is installed through hydrolysis of ester precursors or direct carboxylation, followed by HCl salt formation for crystallization .

Purification and Polymorphism

The hydrochloride salt is purified via recrystallization from alcoholic solvents (e.g., methanol or ethanol), yielding a crystalline form with defined PXRD peaks . Polymorphic control is critical, as alternate crystal forms (e.g., Form-II) exhibit distinct diffraction patterns and stability profiles .

Industrial and Regulatory Considerations

Regulatory Status

As an intermediate, 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride falls under Good Manufacturing Practice (GMP) guidelines for pharmaceutical intermediates. Its use in Brexpiprazole synthesis requires compliance with ICH Q11 guidelines on drug substance development .

Future Directions and Research Opportunities

  • Process Intensification: Developing continuous-flow synthesis routes could reduce costs and lead times .

  • Solubility Profiling: Systematic studies on solvent systems would enhance crystallization efficiency .

  • Alternative Applications: Exploring its utility in synthesizing other piperazine-containing therapeutics (e.g., antidepressants) may broaden its industrial relevance .

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